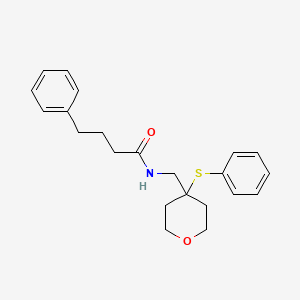
4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide is a complex organic compound that contains functional groups from different chemical classes, including aromatic rings, a thioether, and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide can be carried out through a multi-step process involving several reaction mechanisms.
Step 1: Formation of Phenylthioether Tetrahydro-2H-Pyran
Reaction Mechanism: : Thiol-ene reaction
Reagents: : Phenylthiol and 2H-pyran
Conditions: : UV light catalysis
Step 2: Synthesis of Butanamide Intermediate
Reaction Mechanism: : Amidation
Reagents: : Butanoic acid and ammonia or an amine derivative
Conditions: : Dehydrating agent, such as carbodiimide
Step 3: Coupling Reaction
Reaction Mechanism: : Nucleophilic substitution
Reagents: : Phenylthioether tetrahydro-2H-pyran and butanamide intermediate
Conditions: : Base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature
Industrial Production Methods
In industrial settings, the production of this compound would likely involve optimizing the conditions for large-scale synthesis, including using continuous flow reactors to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : The aromatic rings and carbonyl groups can undergo reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The phenyl rings can undergo electrophilic aromatic substitution (EAS) reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid
Reduction: : Lithium aluminum hydride in ether
Substitution: : Bromine in chloroform
Major Products Formed
Oxidation: : Sulfoxides or sulfones
Reduction: : Alcohols or alkanes
Substitution: : Brominated or nitrated aromatic rings
Applications De Recherche Scientifique
Chemistry
This compound serves as an intermediate in organic synthesis and can be used in constructing more complex molecules, particularly in the development of drugs and pharmaceuticals.
Biology
In biological studies, it might act as a probe to understand biochemical pathways involving aromatic and thioether groups.
Medicine
Industry
It could be used in the development of novel materials or as a precursor for high-performance polymers.
Mécanisme D'action
The mechanism by which 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The aromatic and thioether groups can engage in pi-pi stacking interactions and hydrogen bonding, influencing the compound's binding affinity and specificity. Pathways involved might include enzyme inhibition or activation, impacting biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanoate
4-phenyl-N-((4-(methylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)phenylacetamide
Uniqueness
The unique combination of aromatic, thioether, and pyran groups sets 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide apart from other similar compounds. This distinct structure can result in unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-phenyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-21(13-7-10-19-8-3-1-4-9-19)23-18-22(14-16-25-17-15-22)26-20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNNBEDIFBRJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCCC2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
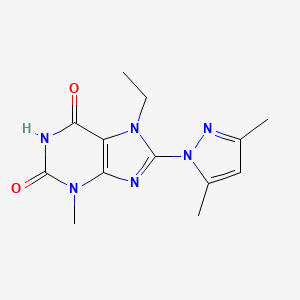
![ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2849980.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849983.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849984.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2849987.png)
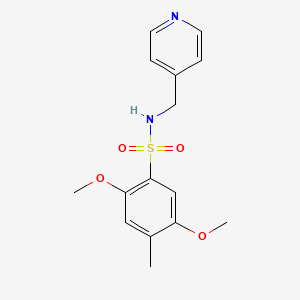
![3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849989.png)
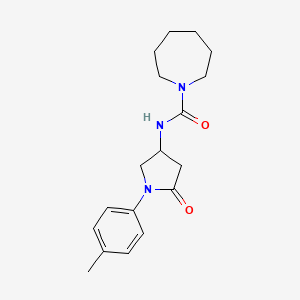
![(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B2849991.png)
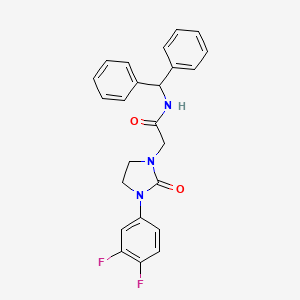
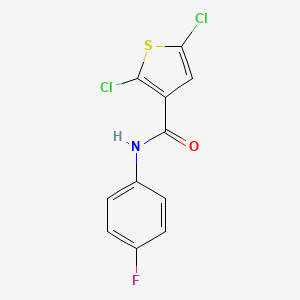
![1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/new.no-structure.jpg)
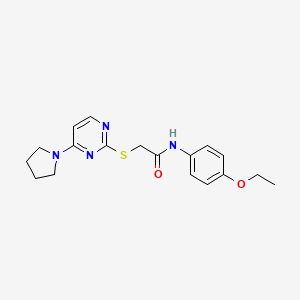
![3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2850001.png)
